Acetic acid, [(2,6-diethylphenyl)amino]oxo-
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Overview
Description
Acetic acid, [(2,6-diethylphenyl)amino]oxo-, is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is known for its unique structure, which includes an acetic acid moiety linked to a [(2,6-diethylphenyl)amino]oxo group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of acetic acid, [(2,6-diethylphenyl)amino]oxo-, involves several steps. One common method includes the reaction of 2,6-diethylphenylamine with oxalyl chloride to form the corresponding amide, which is then hydrolyzed to yield the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Acetic acid, [(2,6-diethylphenyl)amino]oxo-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Acetic acid, [(2,6-diethylphenyl)amino]oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications includes studies on its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of acetic acid, [(2,6-diethylphenyl)amino]oxo-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Acetic acid, [(2,6-diethylphenyl)amino]oxo-, can be compared with similar compounds such as:
Acetic acid, [(2,6-dimethylphenyl)amino]oxo-: This compound has a similar structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and biological activity.
Acetic acid, [(2,6-difluorophenyl)amino]oxo-: The presence of fluorine atoms in this compound can significantly alter its chemical properties and interactions with biological targets.
Properties
CAS No. |
628324-79-8 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2,6-diethylanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-8-6-5-7-9(4-2)10(8)13-11(14)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
WZXKAAQQMJMXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)O |
Origin of Product |
United States |
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